3-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
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Overview
Description
3-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, commonly known as DMHF, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMHF is a furanone derivative that has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of DMHF is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
DMHF has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and modulate oxidative stress. DMHF has also been found to exhibit anti-angiogenic properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMHF is its wide range of biological and pharmacological activities, making it a promising candidate for further investigation. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DMHF. One area of research is the development of more efficient synthesis methods for DMHF, which may increase its availability for research purposes. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in clinical settings.
Synthesis Methods
DMHF can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid, followed by cyclization to form the furanone ring. The final product is obtained after purification through column chromatography.
Scientific Research Applications
DMHF has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been its anti-inflammatory properties. DMHF has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Another area of research has been its anti-cancer properties. DMHF has been found to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,4-dimethoxyphenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-22-14-4-5-15(17(10-14)23-2)18-9-13(20(21)26-18)7-12-3-6-16-19(8-12)25-11-24-16/h3-10H,11H2,1-2H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPWIISSHHBMAU-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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